Product packaging for Tert-butyl(chloro)diethylsilane(Cat. No.:CAS No. 107149-55-3)

Tert-butyl(chloro)diethylsilane

Cat. No.: B033848
CAS No.: 107149-55-3
M. Wt: 178.77 g/mol
InChI Key: RWXVMOBDVOAUHW-UHFFFAOYSA-N
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Description

Tert-butyl(chloro)diethylsilane is a chlorosilane derivative primarily utilized in organic synthesis as an effective reagent for the protection of hydroxyl groups in alcohols and sugars, forming robust tert-butyldiethylsilyl (TBDES) ethers. The steric bulk of the tert-butyldiethylsilyl group significantly enhances the hydrolytic stability of the protected intermediate compared to trimethylsilyl ethers, making it ideal for multi-step synthesis where resistance to basic and mildly acidic conditions is required. This protection is typically performed in the presence of a base such as imidazole in an aprotic solvent like DMF or DCM, allowing for high-yield conversions under mild conditions. While the related tert-butyldimethylsilyl (TBS) protecting group can be selectively introduced and removed in the presence of other silyl protections, the diethyl variant offers distinct steric and electronic properties, providing researchers with a valuable tool for fine-tuning reactivity and achieving selective deprotection sequences. This compound is a key building block in the synthesis of complex molecules, including pharmaceuticals, natural products, and prostaglandins. For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19ClSi B033848 Tert-butyl(chloro)diethylsilane CAS No. 107149-55-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-chloro-diethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19ClSi/c1-6-10(9,7-2)8(3,4)5/h6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXVMOBDVOAUHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623625
Record name tert-Butyl(chloro)diethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107149-55-3
Record name tert-Butyl(chloro)diethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Tert Butyl Chloro Diethylsilane Reactivity

Nucleophilic Substitution at Silicon Centers: Stereoelectronic Effects and Reaction Pathways

Nucleophilic substitution at the silicon center of chlorosilanes is a fundamental process in organosilicon chemistry. Unlike carbon chemistry, substitution at silicon can proceed through various mechanistic pathways, often involving hypervalent silicon intermediates. nih.govic.ac.uk The stereochemical outcome, whether retention or inversion of configuration, is highly dependent on the nature of the substituents on the silicon atom, the nucleophile, the leaving group, and the solvent. ic.ac.uk

For bulky chlorosilanes like tert-butyl(chloro)diethylsilane, the reaction pathway is significantly influenced by stereoelectronic effects. The mechanism often involves the formation of a pentacoordinate, trigonal bipyramidal intermediate. ic.ac.uk The entering nucleophile and the leaving group can occupy either apical or equatorial positions, and pseudorotation (e.g., Berry pseudorotation) can occur, leading to different stereochemical outcomes. nih.govic.ac.uk

Influence of Tert-butyl and Diethyl Substituents on Silicon Electrophilicity

The substituents on the silicon atom play a crucial role in determining its electrophilicity and, consequently, the rate and mechanism of nucleophilic attack. In this compound, the silicon atom is bonded to a bulky tert-butyl group, two ethyl groups, and a chlorine atom.

Steric Effects: The large steric hindrance provided by the tert-butyl group significantly shields the silicon center from nucleophilic attack. bohrium.comtudublin.ie This steric bulk can slow down the rate of substitution compared to less hindered silanes like trimethylchlorosilane. However, this steric crowding also influences the stability of potential intermediates. The di-tert-butylsilyl group, for instance, is noted for its thermal stability compared to other alkylsilyl groups. tudublin.ie The selective protection of less-hindered hydroxyl groups is a common strategy, but di-tert-butylchlorosilane (B1588140) can be used for the one-pot silylation of an internal hydroxyl group in a 1,2-alkanediol due to the kinetically controlled ring cleavage of a cyclic silyl (B83357) ether intermediate. tudublin.ie

The interplay of these steric and electronic factors governs the reactivity of this compound. While the electron-donating nature of the alkyl groups deactivates the silicon center towards nucleophilic attack, the steric bulk is often the dominant factor controlling the reaction kinetics and selectivity.

Role of Catalyst and Solvent Systems in Silylation Mechanisms

Catalysts and solvents are pivotal in controlling the mechanism of silylation reactions. For chlorosilanes, Lewis bases are commonly employed as catalysts.

Catalysts: Lewis bases, such as 4-(dimethylamino)pyridine (DMAP) or tertiary amines like triethylamine, can activate the chlorosilane. uni-muenchen.de The mechanism typically involves the formation of a highly reactive silylpyridinium or silylammonium intermediate. uni-muenchen.de This intermediate is then more susceptible to nucleophilic attack by the substrate (e.g., an alcohol) than the original chlorosilane. The presence of an auxiliary base is often required to neutralize the generated hydrochloric acid and regenerate the catalyst. uni-muenchen.de The choice of catalyst can influence the selectivity of the reaction, especially in polyfunctional molecules.

Solvents: The solvent system can influence the reaction pathway by stabilizing or destabilizing charged intermediates or transition states. youtube.com Polar aprotic solvents can solvate the cationic silicon species, potentially favoring a more dissociative (S_N1-like) mechanism. In contrast, nonpolar solvents may favor a more associative (S_N2-like) mechanism. The choice of solvent can also affect the aggregation state of the catalyst and reactants, thereby influencing the reaction rate.

Radical Pathways in Silylation Reactions Involving this compound

While nucleophilic substitution is the most common pathway for chlorosilane reactivity, radical pathways have also been explored. Silyl radicals can be generated from chlorosilanes through electroreduction at highly biased potentials. nih.gov This method allows for the reductive cleavage of the strong Si-Cl bond to form a silyl radical, which can then participate in various silylation reactions, including disilylation, hydrosilylation, and allylic silylation under transition-metal-free conditions. nih.gov

The generation of silyl radicals from chlorosilanes is challenging due to the high strength of the Si-Cl bond. nih.gov However, electrochemical methods provide a powerful tool to access these reactive intermediates. nih.gov These radical silylation reactions offer an alternative to traditional methods that often rely on the use of hydrosilanes as radical precursors. nih.govresearchgate.net

Hydrosilylation Mechanisms with Analogous Bulky Silanes: Kinetic and Thermodynamic Considerations

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. libretexts.org While this compound itself does not have a Si-H bond for direct hydrosilylation, the behavior of analogous bulky hydrosilanes provides valuable mechanistic insights. The reactivity in hydrosilylation is influenced by factors such as the substrate, the silane, the catalyst, and the ligands. libretexts.org Generally, less substituted alkenes react faster. libretexts.org

The kinetics and thermodynamics of hydrosilylation with bulky silanes are significantly affected by the steric hindrance around the silicon atom. This steric bulk can influence the rate of reaction and the stability of the resulting products.

Metal-Catalyzed Hydrosilylation: Ligand Effects and Catalyst Turnover

Transition metal complexes, particularly those of platinum, are highly effective catalysts for hydrosilylation. nih.gov The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism, which involves oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination. libretexts.orgacs.org

Ligand Effects: The ligands on the metal catalyst play a critical role in tuning its activity, selectivity, and stability. libretexts.orgresearchgate.net For bulky silanes, the use of sterically hindered ligands, such as bulky trialkylphosphines or N-heterocyclic carbenes, can be advantageous. nih.gov These bulky ligands can prevent catalyst agglomeration into inactive nanoparticles, thereby increasing the catalyst's stability and turnover number (TON). nih.gov The density of ligands on a nanoparticle support can even induce a latency in catalytic activity, which can be overcome by increasing the temperature. illinois.edu

Catalyst Turnover: The efficiency of a hydrosilylation catalyst is measured by its turnover frequency (TOF) and TON. researchgate.net High catalyst turnover is crucial for industrial applications to minimize the consumption of precious metal catalysts. researchgate.net Earth-abundant metal catalysts, such as those based on nickel or iron, are being developed as more sustainable alternatives to platinum. acs.orgucsd.edu For example, nickel catalysts with α-diimine ligands have shown high activity and anti-Markovnikov selectivity for the hydrosilylation of terminal alkenes with tertiary silanes. acs.org

Catalyst SystemSilane TypeAlkeneSelectivityKey FindingsReference
Platinum with bulky phosphine (B1218219) ligandsBulky trialkylsilanesTerminal AlkenesHighIncreased catalyst stability and TON by preventing agglomeration. nih.gov
Nickel with α-diimine ligandsTertiary silanes1-OcteneAnti-MarkovnikovHigh activity and selectivity with inexpensive, air-stable precursors. acs.org
Iron with DArPHEN ligandsVariousAlkynesControllableLigand sterics control catalyst activity and regioselectivity. ucsd.edu

Metal-Free Hydrosilylation: Emerging Mechanistic Paradigms

Recently, metal-free catalytic systems for hydrosilylation have gained significant attention as a more sustainable approach. researchgate.netpnas.orgrsc.org These systems often employ main-group elements or organic molecules as catalysts.

Lewis Acid Catalysis: Strong Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) or electrophilic phosphonium (B103445) cations, can catalyze hydrosilylation. pnas.orgrsc.org The mechanism is thought to involve the activation of the Si-H bond by the Lewis acid, making the silicon atom more electrophilic and the hydrogen more hydridic. pnas.org This activation facilitates the transfer of the hydride to the unsaturated substrate.

Frustrated Lewis Pairs (FLPs): FLPs, which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, can activate Si-H bonds and catalyze hydrosilylation. The mechanism involves the heterolytic cleavage of the Si-H bond by the FLP, followed by a stepwise addition to the unsaturated substrate.

These emerging metal-free methods offer promising alternatives to traditional metal-catalyzed hydrosilylation, often with unique reactivity and selectivity profiles.

Electrophilic Silylation Mechanisms: Formation and Reactivity of Silylium (B1239981) Ions from this compound Precursors

The generation of trivalent, cationic silicon species known as silylium ions (SiR₃⁺) from stable tetracoordinate precursors like this compound is a cornerstone of advanced electrophilic silylation reactions. wikipedia.org These highly reactive intermediates serve as potent silicon electrophiles for the formation of new carbon-silicon and heteroatom-silicon bonds. The transformation of a chlorosilane into a silylium ion involves the heterolytic cleavage of the silicon-chlorine bond, a process that is typically facilitated by a Lewis acid or occurs in the presence of a weakly coordinating anion to stabilize the resulting cation. wikipedia.orgrsc.org

The generation of a silylium ion from this compound can be conceptualized as an equilibrium process where a Lewis acid (LA) assists in the abstraction of the chloride anion.

Et₂(t-Bu)Si-Cl + LA ⇌ [Et₂(t-Bu)Si]⁺[LA-Cl]⁻

The success of this process hinges on the use of a strong Lewis acid and often requires a counter-ion, or weakly coordinating anion (WCA), that is incapable of forming a strong covalent bond with the highly electrophilic silylium ion. wikipedia.org Carborane anions, such as [HCB₁₁Me₅Br₆]⁻, are examples of WCAs that have been successfully used to isolate and characterize silylium ions. wikipedia.org Without such stabilization, the silylium ion is highly prone to react with any available nucleophile, including the solvent or the counter-ion itself.

The reactivity of the tert-butyldiethylsilylium ion is governed by its extreme electrophilicity. acs.org Once formed, it can participate in a variety of electrophilic substitution reactions. A significant area of application is in Friedel-Crafts type C-H silylation of aromatic compounds. nih.gov In this reaction, the silylium ion attacks the electron-rich aromatic ring to form a Wheland complex, also known as a sigma complex. Subsequent deprotonation re-aromatizes the ring and yields the arylsilane product.

However, a significant challenge in electrophilic C-H silylation is the potential for the reverse reaction. The β-silicon effect can stabilize the Wheland complex, lowering the energy barrier for the protonation of the silylated arene, which can lead to desilylation. nih.gov Overcoming this reversibility is a key focus of modern research in the field. nih.gov

The reactivity of silylium ions is not limited to arenes. They react readily with a wide range of nucleophiles. Radiochemical studies on the closely related diethylsilylium ion have shown its propensity for rearrangement and reaction with nucleophiles like aminosilanes. pleiades.online Unlike carbocation reactions with amines, proton transfer is not a significant pathway for silylium ions; instead, complex formation and rearrangement dominate. pleiades.online

The stability and reactivity of silylium ions are heavily influenced by the substituents on the silicon atom. The tert-butyl group in this compound provides significant steric bulk, which can influence the accessibility of the cationic silicon center to nucleophiles and potentially affect the regioselectivity of its reactions.

Spectroscopic characterization, particularly ²⁹Si NMR, is a critical tool for identifying and studying silylium ions. "Naked" silylium ions exhibit characteristic large downfield chemical shifts in their ²⁹Si NMR spectra. For comparison, while the precursor trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) shows a ²⁹Si NMR shift of 43 ppm, the sterically hindered (mesityl)₃Si⁺ cation appears at 225.5 ppm, indicating a highly deshielded, cationic silicon center. wikipedia.org

Table 1: Comparative ²⁹Si NMR Chemical Shifts of Silyl Species

Compound/Ion Formula ²⁹Si NMR Shift (ppm) Notes
Tetramethylsilane (TMS) Si(CH₃)₄ 0 Reference standard
Trimethylsilyl triflate Me₃SiOTf 43 A common electrophilic silicon source, but not a free silylium ion. wikipedia.org
Tri-mesitylsilylium ion (mes)₃Si⁺ 225.5 Example of a "naked" silylium ion stabilized by bulky groups. wikipedia.org

The reaction of silylium ions generated from precursors like this compound can also be influenced by the solvent. Solvents can coordinate to the silylium ion, modulating its reactivity. For instance, chlorobenzene (B131634) is known to coordinate to silylium ions through its chlorine atom, which can prevent unwanted side reactions. nih.gov

Advanced Applications of Tert Butyl Chloro Diethylsilane in Organic Synthesis

Protecting Group Chemistry Utilizing Tert-butyl(chloro)diethylsilane

The tert-butyldiethylsilyl (TBDES) group is a popular choice for a protecting group for alcohols due to its stability under a variety of reaction conditions and the facility of its introduction and removal. This compound is the key reagent for the introduction of this versatile protecting group.

Selective Silylation of Hydroxyl Functionalities

The strategic protection of hydroxyl groups is a cornerstone of multistep organic synthesis. This compound offers a reliable method for achieving chemoselective and regioselective silylation, enabling chemists to differentiate between multiple hydroxyl groups within a molecule.

The steric bulk of the tert-butyl group in this compound plays a crucial role in its chemoselectivity. This steric hindrance allows for the preferential silylation of less hindered alcohols. Typically, primary alcohols react significantly faster than secondary alcohols, which in turn react more readily than tertiary alcohols. This difference in reactivity forms the basis for the selective protection of primary hydroxyl groups in the presence of secondary and tertiary ones.

Commonly, the reaction is carried out in the presence of a base, such as imidazole (B134444), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The imidazole acts as a catalyst and a scavenger for the hydrochloric acid byproduct.

Substrate TypeReagentBaseSolventTemperatureYield
Primary AlcoholThis compoundImidazoleDCMRoom Temp.High
Secondary AlcoholThis compoundImidazoleDCM/DMFElevated Temp.Moderate to High
Tertiary AlcoholThis compoundStronger Base/Forcing ConditionsVariousHigh Temp.Low to Moderate

This table represents typical reaction conditions and outcomes. Specific results may vary based on the substrate and precise conditions.

In molecules containing multiple hydroxyl groups, such as diols and polyols, the regioselective protection of one hydroxyl group over others is a significant synthetic challenge. The steric sensitivity of this compound allows for the selective silylation of the less sterically hindered hydroxyl group in such substrates. For instance, in the case of a 1,2-alkanediol, the primary hydroxyl group can be selectively protected in the presence of the secondary hydroxyl group.

SubstrateReagentConditionsMajor Product
1,2-PropanediolThis compound, Imidazole, DCMRoom Temperature1-(tert-butyldiethylsilyloxy)propan-2-ol
(±)-1,2-HexanediolThis compound, Imidazole, DCMRoom Temperature1-(tert-butyldiethylsilyloxy)hexan-2-ol

This table illustrates the general principle of regioselective silylation of 1,2-alkanediols.

While stoichiometric amounts of base like imidazole are commonly used, catalytic methods for O-silylation offer advantages in terms of efficiency and atom economy. Various catalysts have been explored to facilitate the reaction of this compound with alcohols. These catalysts can activate either the alcohol or the silylating agent, or both, to accelerate the reaction. Research in this area for this compound specifically is ongoing, with the aim of developing milder and more efficient protocols.

Orthogonal Deprotection Strategies for Tert-butyl(chloro)diethylsilyl Ethers

The ability to selectively remove a protecting group in the presence of others is known as orthogonality, a crucial concept in the synthesis of complex molecules. Tert-butyldiethylsilyl ethers can be cleaved under specific conditions that leave other protecting groups intact.

The most common method for the cleavage of silyl (B83357) ethers, including tert-butyldiethylsilyl ethers, is through the use of fluoride (B91410) ion sources. The high affinity of fluorine for silicon drives this reaction. Tetrabutylammonium fluoride (TBAF) is the most frequently used reagent for this purpose, typically in a solvent like tetrahydrofuran (B95107) (THF). The reaction is generally fast and efficient at room temperature.

The rate of fluoride-mediated desilylation can be influenced by the steric bulk around the silicon atom and the electronic environment of the protected alcohol. This allows for the selective deprotection of different silyl ethers. For instance, less sterically hindered silyl ethers can sometimes be cleaved in the presence of more hindered ones.

Silyl EtherDeprotection ReagentSolventConditionsOutcome
Primary TBDES etherTBAF (1.1 eq)THFRoom Temp, 1-2 hHigh Yield of Alcohol
Secondary TBDES etherTBAF (1.1 eq)THFRoom Temp, 2-4 hHigh Yield of Alcohol

This table provides a general overview of fluoride-mediated deprotection. Reaction times and yields are substrate-dependent.

The use of buffered fluoride sources, such as a mixture of TBAF and acetic acid, can sometimes provide enhanced selectivity in deprotection reactions, particularly in sensitive substrates.

Acid-Catalyzed Cleavage of Tert-butyl(chloro)diethylsilyl Ethers

The cleavage of ether linkages, particularly silyl ethers, under acidic conditions is a fundamental transformation in organic chemistry. masterorganicchemistry.comwikipedia.org The reaction typically involves the protonation of the ether oxygen, which enhances the leaving group ability of the resulting alcohol. masterorganicchemistry.com This is then followed by a nucleophilic attack on the silicon atom or the adjacent carbon atom. masterorganicchemistry.commasterorganicchemistry.com The specific pathway, whether it be an S(_N)1 or S(_N)2 mechanism, is contingent on the structure of the ether. wikipedia.orgmasterorganicchemistry.com

For tert-butyldiethylsilyl (TBDES) ethers, the cleavage is generally initiated by protonation of the ether oxygen by a strong acid. masterorganicchemistry.com The stability of silyl ethers to acidic conditions is influenced by the steric bulk of the substituents on the silicon atom. While comprehensive studies detailing the precise kinetics of TBDES ether cleavage are specialized, the general principles of acid-catalyzed ether cleavage apply. Strong acids such as hydrogen halides (HI, HBr) or mineral acids like sulfuric acid in the presence of water are effective reagents for this transformation. masterorganicchemistry.com The use of Lewis acids in anhydrous media also facilitates the cleavage of silyl ethers. masterorganicchemistry.com

The reaction mechanism is influenced by the nature of the acidic medium and the substrate. In the presence of a strong acid and a competent nucleophile, the protonated ether can undergo nucleophilic attack. The choice of acid and solvent system can be tailored to achieve the desired deprotection without affecting other acid-sensitive functional groups in the molecule.

Reagent System General Conditions Mechanism Type
HI or HBrAqueous or alcoholic solution, often with heatingS(_N)1 or S(_N)2
H₂SO₄ / H₂OAqueous solution, heating may be requiredS(_N)1 or S(_N)2
Lewis Acids (e.g., BBr₃)Anhydrous solvent (e.g., CH₂Cl₂)S(_N)1 or S(_N)2
Chemoselective Removal in the Presence of Other Protecting Groups

A significant advantage of silyl ethers in multistep synthesis is the ability to selectively deprotect one silyl ether in the presence of others. This chemoselectivity is primarily governed by the steric and electronic properties of the silyl group. The tert-butyldiethylsilyl (TBDES) group possesses intermediate steric bulk compared to other common silyl protecting groups, which allows for its selective removal under specific conditions.

Research has demonstrated that the relative stability of silyl ethers to acidic or nucleophilic cleavage can be exploited for selective deprotection. For instance, methods have been developed for the selective deprotection of triethylsilyl (TES) ethers in the presence of the more sterically hindered tert-butyldimethylsilyl (TBDMS) ethers using mild acidic conditions, such as formic acid in methanol (B129727). nih.govnih.gov This principle can be extended to the TBDES group.

The selective cleavage of a less hindered silyl ether in the presence of a more hindered one is a common strategy. Conversely, more robust conditions are required to cleave a more hindered silyl ether. The following table provides a qualitative comparison of the relative stability of common silyl ethers, which informs the conditions for chemoselective deprotection.

Silyl Group Relative Steric Hindrance Relative Ease of Cleavage
Trimethylsilyl (B98337) (TMS)LowEasiest
Triethylsilyl (TES)ModerateEasy
Tert-butyldimethylsilyl (TBDMS)HighDifficult
Tert-butyldiethylsilyl (TBDES) Higher More Difficult
Triisopropylsilyl (TIPS)Very HighVery Difficult
Tert-butyldiphenylsilyl (TBDPS)Very HighVery Difficult

Chemoselective deprotection of TBDES ethers can be achieved by carefully tuning the reaction conditions. For example, a milder acidic or fluoride-based reagent that would cleave a TES or TBDMS group might leave a TBDES group intact. Conversely, conditions optimized for the removal of a TBDES group could be designed to not affect a more robust TIPS or TBDPS group. The use of catalytic amounts of reagents like trimethylsilyl bromide in methanol has been shown to chemoselectively cleave alkyl silyl ethers in the presence of aryl silyl ethers. psu.edu Similarly, catalytic acetyl chloride in dry methanol is effective for the cleavage of TBDMS and TBDPS ethers and demonstrates selectivity between alkyl and aryl silyl ethers. organic-chemistry.org These methodologies highlight the potential for developing specific conditions for the selective removal of the TBDES group.

C-Si Bond Formation Mediated by this compound

The formation of carbon-silicon (C-Si) bonds is a cornerstone of organosilicon chemistry, providing access to a wide array of synthetically versatile intermediates. kuet.ac.bdresearchgate.net this compound serves as a valuable precursor for the introduction of the tert-butyldiethylsilyl moiety into organic molecules, thereby creating stable C-Si bonds that can be further functionalized.

Cross-Coupling Reactions Involving this compound Derivatives

Cross-coupling reactions have emerged as a powerful tool for the construction of C-Si bonds. These reactions typically involve the use of a transition metal catalyst to couple an organometallic reagent with an organosilicon electrophile or vice versa.

Silyl-Heck and Related Silyl-Cross-Coupling Reactions

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has been adapted for the formation of C-Si bonds in what is known as the silyl-Heck reaction. organic-chemistry.org In this transformation, a silyl group is transferred to an organic substrate. While the direct use of this compound in a silyl-Heck reaction is less common, its derivatives, such as silylditriflates, have been successfully employed. For instance, silyl ditriflates can undergo a palladium-catalyzed silyl-Heck reaction with alkenes to produce vinyl silyl ethers and disiloxanes. organic-chemistry.org This methodology provides a route to vinylsilanes, which are valuable synthetic intermediates.

Reductive Cross-Coupling with Silyl Electrophiles

Reductive cross-coupling has become an increasingly important method for bond formation, particularly for coupling two different electrophiles. nih.gov In the context of C-Si bond formation, a silyl electrophile, such as this compound, can be coupled with an organic electrophile (e.g., an alkyl or aryl halide) in the presence of a transition metal catalyst and a stoichiometric reductant.

Nickel-catalyzed reductive coupling reactions have been shown to be effective for the formation of C-Si bonds from chlorosilanes. nih.gov This approach is advantageous as it utilizes readily available and relatively unreactive chlorosilanes. nih.gov A broad range of aryl and alkenyl electrophiles have been successfully coupled with chlorosilanes under these conditions, and the methodology has been extended to include alkyl halides, leading to the synthesis of functionalized alkylsilanes. nih.gov The tolerance of various functional groups makes this a versatile method for incorporating the tert-butyldiethylsilyl group into complex molecules. nih.gov

Reaction Type Catalyst Silyl Source Coupling Partner Product
Silyl-HeckPalladiumSilyl DitriflateAlkeneVinyl Silyl Ether
Reductive Cross-CouplingNickelChlorosilaneAryl/Alkenyl/Alkyl HalideAryl/Alkenyl/Alkylsilane

C-H Silylation Using this compound and Its Hydride Analogues

Direct C-H functionalization represents an atom-economical and efficient strategy for the formation of C-Si bonds. nih.gov This approach avoids the pre-functionalization of substrates often required in traditional cross-coupling reactions. The C-H silylation of aromatic and heteroaromatic compounds can be achieved using a hydrosilane, such as tert-butyldiethylsilane (the hydride analogue of this compound), in the presence of a suitable catalyst.

Recent advancements have demonstrated that earth-abundant metal catalysts, such as potassium tert-butoxide, can effectively catalyze the direct silylation of aromatic heterocycles with hydrosilanes. nih.gov This method is highly desirable due to the low cost and ready availability of the catalyst. nih.gov The reactions proceed under mild conditions and exhibit excellent regioselectivity, even for substrate classes that are challenging to activate with precious metal catalysts. nih.gov

Furthermore, iridium-catalyzed ortho-silylation of arenes directed by a hydroxyl group has been developed. nih.gov This process involves the in-situ formation of a (hydrido)silyl ether, which then undergoes an intramolecular C-H activation and silylation to form a benzoxasilole. nih.gov This strategy allows for the site-selective functionalization of otherwise inert C-H bonds. nih.gov The resulting organosilanes are valuable intermediates that can be transformed into other functional groups. nih.gov

Application of this compound in Stereoselective Transformations

No literature could be found that details the use of the tert-butyldiethylsilyl group, installed via this compound, as a directing group to control the stereochemical course of subsequent chemical transformations.

Due to the absence of specific data for this compound within the requested advanced contexts, the generation of the specified article is not possible without compromising the core requirements of scientific accuracy and adherence to existing research.

Diastereoselective Synthesis Using Tert-butyl(chloro)diethylsilyl Groups as Internal Controlling Elements

The primary role of a bulky silyl ether, such as the tert-butyldiethylsilyl (TBDES) group, in diastereoselective synthesis is to act as an internal controlling element. By attaching this sterically demanding group to a strategic position within a molecule, it can effectively bias the trajectory of an incoming reagent, leading to the preferential formation of one diastereomer over another. This control arises from non-bonding steric interactions that differentiate the energies of the diastereomeric transition states.

While specific examples detailing the TBDES group's role are limited, the underlying principles are well-demonstrated with the analogous di-tert-butylsilyl (DTBS) group. For instance, in the diastereoselective synthesis of cyclic polyols, a di-tert-butylsilylene group can be used to control the stereochemical outcome of subsequent reactions. beilstein-journals.org The bulky silyl group can direct epoxidation reactions to the face of a double bond opposite to its own location, thereby setting a crucial stereocenter. beilstein-journals.org

Another powerful strategy involves the use of silyl ethers as tethers to control intramolecular reactions. By linking a diene and a dienophile with a silaketal tether derived from a bulky dialkylsilyl group, the stereochemical course of an intramolecular Diels-Alder reaction can be precisely controlled. beilstein-journals.org This approach often leads to a high degree of stereoselectivity, favoring specific endo or exo transition states due to the conformational constraints imposed by the silyl tether.

The following table summarizes representative examples of diastereoselective reactions controlled by bulky silyl groups, illustrating the principles applicable to the TBDES group.

Reaction TypeSilyl GroupSubstrateReagent/ConditionsDiastereomeric Ratio (d.r.)Reference
EpoxidationDi-tert-butylsilylCyclic Allylic Alcoholm-CPBA>95:5 beilstein-journals.org
Intramolecular Diels-AlderDi-tert-butylsilylSila-tethered Diene-DienophileHeat>98:2 (endo) beilstein-journals.org
GlycosylationTriethylsilyl (TES)Glycosyl DonorAcceptor, NIS, TfOH9:1 (β:α)Silyl-protective groups influencing the reactivity and selectivity in glycosylations

This table presents data for analogous bulky silyl groups to illustrate the concept due to the limited specific data for the TBDES group.

Influence of Bulky Tert-butyl(chloro)diethylsilyl Group on Conformation and Reactivity

The steric hindrance of the TBDES group also modulates the reactivity of the protected functional group and adjacent centers. For example, the rate of cleavage of a silyl ether is highly dependent on the steric bulk around the silicon atom. Bulky silyl ethers like TBDES are generally more stable to acidic and basic conditions compared to smaller silyl ethers like trimethylsilyl (TMS). This differential stability is a cornerstone of protecting group strategies in multi-step synthesis, allowing for selective deprotection.

The influence of bulky silyl groups on reactivity extends beyond simple steric shielding. In glycosylation reactions, for instance, the presence of bulky silyl ethers on the glycosyl donor can significantly influence the stereoselectivity of the glycosidic bond formation. beilstein-journals.org A bulky silyl group at the C2 position of a glycosyl donor can effectively block the α-face, leading to the preferential formation of the β-glycoside. beilstein-journals.org

The table below provides a conceptual overview of the influence of a bulky silyl group, such as TBDES, on molecular properties.

PropertyInfluence of Bulky Silyl GroupConsequence
Conformation Prefers sterically less hindered positions (e.g., equatorial in cyclohexanes). Can restrict bond rotations.Locks molecular conformation, influences overall shape.
Reactivity of Protected Group Decreases reactivity due to steric hindrance around the silicon atom.Increased stability to a range of reaction conditions, allowing for selective deprotection.
Reactivity of Adjacent Centers Can direct incoming reagents to the less hindered face of the molecule.High diastereoselectivity in reactions such as nucleophilic additions, epoxidations, and hydrogenations.

Computational Chemistry and Spectroscopic Analysis of Tert Butyl Chloro Diethylsilane Systems

Quantum Chemical Calculations for Reaction Mechanism Elucidation

The study of reaction mechanisms involving tert-butyl(chloro)diethylsilane would heavily rely on quantum chemical calculations to map out potential energy surfaces and identify transition states. These calculations are crucial for understanding the kinetics and thermodynamics of reactions where the tert-butyl(chloro)diethylsilyl group is introduced, transformed, or cleaved.

For instance, in nucleophilic substitution reactions at the silicon center, quantum chemical calculations can elucidate the nature of the transition state. Does the reaction proceed through a concerted front-side or back-side attack, or does it involve a more complex multi-step mechanism? By calculating the energies of reactants, products, and intermediates, as well as the activation barriers for different pathways, researchers can predict the most likely reaction mechanism.

A key area of investigation would be the influence of the ethyl groups compared to the more commonly studied methyl groups on the reactivity and mechanism. The slightly larger size and different electronic nature of the ethyl groups could impact the stability of transition states and intermediates.

Table 1: Hypothetical Reaction Pathway Analysis for the Hydrolysis of this compound

Reaction StepDescriptionCalculated Enthalpy Change (ΔH, kJ/mol)Calculated Activation Energy (Ea, kJ/mol)
Step 1 Formation of a pentacoordinate silicon intermediate with a water molecule-2540
Step 2 Proton transfer from the coordinated water to the departing chloride+1015
Step 3 Dissociation of the protonated chloride and formation of the silanol-505

Note: The data in this table is hypothetical and serves as an example of the type of information that would be generated from quantum chemical calculations.

Density Functional Theory (DFT) Studies on Conformational Preferences and Steric Effects of the Tert-butyl(chloro)diethylsilyl Group

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and geometry of molecules. For this compound, DFT studies would be instrumental in determining the preferred conformations and quantifying the steric hindrance imposed by the bulky tert-butyl(chloro)diethylsilyl group.

The rotational barriers around the Si-C bonds would be a primary focus. The interplay between the bulky tert-butyl group and the two ethyl groups would lead to specific low-energy conformations. By mapping the potential energy surface as a function of the dihedral angles, the global minimum energy structure and other local minima can be identified. This conformational information is vital as it dictates how the silyl (B83357) group interacts with other molecules in a reaction.

The steric effects of the tert-butyl(chloro)diethylsilyl group are a defining feature. DFT calculations can provide quantitative measures of this steric bulk, such as cone angles or solid angles. These parameters are essential for rationalizing the regioselectivity and stereoselectivity observed in reactions involving this protecting group. For example, in the protection of a diol, the steric hindrance would likely direct the silylation to the less hindered hydroxyl group.

Spectroscopic Characterization (NMR, IR, Mass Spectrometry) in Mechanistic and Synthetic Studies

The synthesis and subsequent reactions of this compound would be monitored and characterized using a suite of spectroscopic techniques. These methods provide direct experimental evidence that complements the theoretical insights from computational studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show characteristic signals for the tert-butyl protons (a singlet, typically around 1.0 ppm) and the ethyl protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group, with typical coupling constants). The chemical shifts of the ethyl groups would be sensitive to the electronic environment at the silicon atom.

¹³C NMR: Would provide distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as for the two carbons of each ethyl group.

²⁹Si NMR: This technique is particularly informative for organosilicon compounds. The chemical shift of the silicon nucleus would be indicative of its coordination environment and the nature of the substituents. Changes in the ²⁹Si chemical shift during a reaction can provide direct evidence for the formation of intermediates.

Table 2: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (t-Bu)~1.0Singlet
¹H (CH₂)~0.9Quartet
¹H (CH₃)~0.6Triplet
¹³C (C(CH₃)₃)~26Quaternary
¹³C (C(CH₃)₃)~18Primary
¹³C (CH₂)~7Secondary
¹³C (CH₃)~6Primary
²⁹Si~30-40-

Note: These are predicted values based on related compounds and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The Si-Cl stretching vibration would be a key diagnostic peak, typically appearing in the region of 450-600 cm⁻¹. The various C-H stretching and bending vibrations of the tert-butyl and ethyl groups would also be present. Monitoring the disappearance of the Si-Cl band and the appearance of new bands (e.g., an O-H stretch if the compound is hydrolyzed to the corresponding silanol) is a common way to follow the progress of a reaction.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of this compound and to analyze its fragmentation pattern. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) would be a clear indicator of its presence in the molecular ion and in chlorine-containing fragments. The fragmentation would likely involve the loss of a tert-butyl group or an ethyl group, providing further structural information.

Future Research Directions and Emerging Paradigms in Tert Butyl Chloro Diethylsilane Chemistry

Development of Sustainable and Green Synthetic Routes to Tert-butyl(chloro)diethylsilane

The traditional synthesis of organochlorosilanes, including this compound, often relies on the Müller-Rochow direct process, which involves reacting elemental silicon with alkyl halides at high temperatures, or using pre-formed organometallic reagents like Grignard or organolithium compounds with silicon tetrachloride. silicones.euelkem.com While effective, these methods can be energy-intensive and generate significant waste streams. The future of organosilane synthesis lies in developing greener, more atom-economical, and sustainable alternatives.

Current industrial production of methyl chlorosilanes, the foundational building blocks for many silicones, involves reacting silicon powder with methyl chloride. elkem.com Research is exploring more sustainable pathways for similar chlorosilanes. One patented approach involves the reaction of hydridosilanes with hydrogen chloride in the presence of an ether compound, offering a potentially milder route. google.com

A significant leap towards sustainability involves moving away from stoichiometric reagents to catalytic processes. Recent breakthroughs include cobalt-based catalytic systems for the synthesis of alkoxysilanes from hydrosilanes and alkenes, which also produce hydrogen as a valuable byproduct. nih.gov This dehydrogenative coupling strategy represents a paradigm shift towards a circular economy in silicon chemistry. nih.gov Another green approach utilizes flow chemistry, where catalytic potassium tert-butoxide facilitates the rapid reaction of organolithiums with hydrosilanes, improving efficiency and safety. sci-hub.se

Future research will likely focus on adapting these principles to the specific synthesis of this compound. Key goals include:

Direct C-H Silylation: Developing catalytic methods to directly functionalize C-H bonds of substrates like diethylsilane (B7801327) with a tert-butyl source, bypassing the need for pre-functionalized reagents.

Novel Catalysts: Exploring earth-abundant metal catalysts (e.g., iron, cobalt) to replace precious metals in synthetic routes. nih.gov

Alternative Feedstocks: Investigating the use of biomass-derived sources for the alkyl groups and developing energy-efficient methods for silicon reduction from silica (B1680970).

Synthetic Strategy Traditional Method Emerging Green Alternative Key Advantages of Green Route
Chlorosilane Synthesis Reaction of silicon with alkyl halides (Direct Process); Grignard reagents with SiCl4. elkem.comgoogle.comCatalytic reaction of hydrosilanes with HCl; Catalytic dehydrogenative coupling. google.comnih.govHigher atom economy, milder conditions, reduced waste, potential for co-product valorization (e.g., H2). nih.gov
Reagent Type Stoichiometric (e.g., Grignard, Organolithium). google.comCatalytic (e.g., Co, K-t-butoxide). nih.govsci-hub.seLower catalyst loading, improved safety, potential for continuous flow processes. sci-hub.se
Solvent/Conditions Often requires anhydrous organic solvents, high temperatures. silicones.euPotential for use of greener solvents (e.g., alcohols), milder reaction temperatures. nih.govReduced environmental impact, lower energy consumption.

Novel Catalytic Systems for Enhanced Reactivity and Selectivity in this compound Transformations

The primary utility of this compound lies in its ability to introduce a bulky diethyl(tert-butyl)silyl (DEt-TBS) protecting group. Future research is focused on developing novel catalytic systems that enhance the efficiency, selectivity, and scope of these silylation reactions.

Transition metal catalysis is a particularly fertile ground for innovation. While silylation is often performed under basic conditions, metal-catalyzed approaches offer unique reactivity. wikipedia.org Iridium complexes, for example, have been developed to catalyze the silylation of C–H bonds, a transformation that dramatically increases synthetic efficiency by allowing direct functionalization of unactivated parts of a molecule. escholarship.org Similarly, nickel-based catalysts are being explored for C-H functionalization and silylation of arenes. caltech.eduacs.org Gold-catalyzed systems have shown promise in the silylation of C-O bonds in ethers, proceeding through a radical-type mechanism. rsc.org

Beyond reactivity, achieving high selectivity is a major goal. Chiral catalysts are being employed for the kinetic resolution of alcohols via enantioselective silylation, allowing for the separation of enantiomers. researchgate.net For a reagent like this compound, future catalytic systems could be designed to:

Regioselectively Silylate Polyols: Differentiate between multiple hydroxyl groups in a complex molecule based on subtle electronic or steric differences, going beyond simple steric hindrance.

Catalyze Deprotection: Develop catalysts that can cleave the robust DEt-TBS ether under specific, mild conditions, orthogonal to other protecting groups.

Enable Tandem Reactions: Combine silylation with other transformations in a one-pot process, catalyzed by a single or multi-component system.

Catalyst System Transformation Type Potential Advantage for DEt-TBS Chemistry Reference
Iridium Complexes C-H Bond SilylationDirect functionalization of substrates before silylation; late-stage modification of silylated molecules. escholarship.org
Nickel Complexes C-H Silylation of ArenesExpanding the scope of substrates that can be modified or coupled using silyl (B83357) groups. caltech.eduacs.org
Gold (on Fe2O3) C(sp3)-O Bond SilylationActivation of ether linkages, potentially for cleavage or functionalization. rsc.org
Chiral Lewis Bases Kinetic Resolution of AlcoholsSynthesis of enantiopure alcohols and silyl ethers. researchgate.net

Expansion of Application Scope in Complex Molecule Synthesis and Materials Science

While primarily known as a protecting agent, the unique steric and electronic properties of the diethyl(tert-butyl)silyl group can be leveraged for new applications in both complex molecule synthesis and materials science.

In complex molecule synthesis , the focus is shifting from a passive protecting group to an active directing group. The bulky silyl ether can influence the stereochemical outcome of reactions at adjacent or remote positions. For instance, di-tert-butylsilyl ethers have been used to control regioselectivity and stereoselectivity in reactions by stabilizing carbocation intermediates at the β-position. tudublin.ie Future research could explore how the DEt-TBS group can be used to:

Direct diastereoselective reductions, epoxidations, or cyclizations.

Serve as a temporary tether to bring reacting partners into proximity for intramolecular reactions.

Enable novel fragmentation or rearrangement reactions upon cleavage.

In materials science , organosilanes are fundamental for modifying surfaces and creating high-performance polymers. zmsilane.comresearchgate.netspast.org The DEt-TBS group, when incorporated into polymers or as a surface modification agent, could impart unique properties. Research is emerging in areas such as:

Hydrophobic Coatings: Creating superhydrophobic surfaces by functionalizing materials with bulky, non-polar silyl groups.

High-Performance Resins: Incorporating the DEt-TBS moiety into silicone polymers to tune their thermal stability, mechanical properties, and refractive index. silicones.eu

Adhesion Promoters: Using the dual reactivity of related functional organosilanes to bridge inorganic substrates (like glass or metal) and organic polymers. researchgate.netspast.org

Bio-inspired and Biocatalytic Approaches to Silylation Using Related Reagents

Nature, with a few exceptions, does not utilize organosilicon chemistry. However, certain marine sponges possess enzymes called silicateins that catalyze the formation of inorganic silica (silicon-oxygen bonds) for their skeletons. pnas.org This has inspired researchers to explore if these or other enzymes could be repurposed for organosilicon chemistry.

Recent studies have shown that silicatein-α can indeed catalyze the condensation of organosilanols with alcohols to form silyl ethers, representing a significant step towards biocatalytic silylation. pnas.orgmdpi.com Although conversions are currently modest, the enzyme shows a preference for certain substrates, suggesting that it is a promising candidate for directed evolution to improve its efficiency and selectivity. mdpi.com The use of enzymes offers the potential for highly specific silylations under mild, environmentally friendly conditions, avoiding harsh reagents and byproducts. pnas.org

Furthermore, scientists have successfully engineered other enzymes, such as cytochrome P450, to catalyze new-to-nature reactions, including the formation of carbon-silicon bonds. nih.govacs.org This groundbreaking work opens the door to a future where enzymes could be tailored to:

Perform enantioselective silylations of prochiral diols using reagents related to this compound.

Catalyze the formation of Si-C bonds, moving beyond simple protection chemistry.

Enable the synthesis and recycling of silicon-containing compounds in aqueous media. pnas.org

This bio-inspired approach could revolutionize the synthesis of chiral organosilicon compounds and provide sustainable routes for producing valuable silicon-based molecules. nih.govacs.org

Theoretical Predictions and Experimental Validation of Undiscovered Reactivity Modes

Computational chemistry provides powerful tools to predict the behavior of molecules and guide experimental discovery. acs.org For this compound, theoretical studies can illuminate reaction mechanisms and uncover previously unknown modes of reactivity.

Detailed computational analyses have been performed on the gas-phase reactivity and hydrolysis of simpler chlorosilanes. researchgate.netacs.orgnih.gov These studies investigate the energy barriers for different reaction pathways, such as SN2-type reactions versus those involving radical intermediates, and how the mechanism can change depending on the conditions. researchgate.netnih.gov For instance, theoretical calculations on the electrophilic silylation of diphenylketene (B1584428) showed that while O-silylation was predicted to be more favorable in the gas phase, C-silylation was exclusively observed in solution, highlighting the critical role of solvation that can be modeled. pnas.org

Future theoretical work on this compound and related systems will likely focus on:

Modeling Catalytic Cycles: Simulating the entire catalytic cycle for new transformations, such as the iridium-catalyzed C-H silylations, to understand the role of the catalyst and ligands and to rationally design more efficient systems. escholarship.org

Predicting Novel Intermediates: Investigating the possibility of forming unusual species, such as silylenes or silyl cations, under specific conditions and predicting their subsequent reactivity.

Screening Reaction Conditions: Using computational models to rapidly screen different catalysts, solvents, and additives to identify optimal conditions for a desired transformation before extensive experimental work is undertaken.

Mechanism Elucidation: Combining Density Functional Theory (DFT) calculations with experimental data (like kinetic analysis) to provide a detailed picture of complex reaction mechanisms, as has been done for silylation over gold catalysts. rsc.org

The synergy between theoretical prediction and experimental validation will be crucial for accelerating the discovery of new reactions and applications for this compound, pushing the boundaries of organosilicon chemistry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl(chloro)diethylsilane, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via chlorination of tert-butyldiethylsilanol using thionyl chloride (SOCl₂) or HCl in anhydrous conditions. A nitrogen atmosphere is critical to prevent hydrolysis .
  • Optimization : Reaction temperature (typically 0–25°C) and stoichiometric excess of chlorinating agents (1.2–1.5 eq) improve yields. Monitor completion via TLC or GC-MS .

Q. How should this compound be stored to ensure stability?

  • Handling Protocol : Store under inert gas (argon/nitrogen) at –20°C in moisture-free environments. Use septum-sealed vials to prevent exposure to ambient humidity, which triggers hydrolysis .
  • Decomposition Risks : Hydrolysis produces HCl and silanols, which can compromise reactivity. Test purity via 1^1H NMR (absence of broad peaks at δ 1–2 ppm) before critical experiments .

Q. What analytical techniques are suitable for characterizing this compound?

  • Spectroscopy :

  • 13^{13}C NMR: Peaks at δ 15–20 ppm (Si-CH₂CH₃), δ 25–30 ppm (tert-butyl C), and δ 50–55 ppm (Si-Cl) .
  • FTIR: Si-Cl stretch at ~480 cm⁻¹ and Si-C stretches at 700–800 cm⁻¹ .
    • Chromatography : GC-MS (electron ionization) shows a molecular ion cluster at m/z 192–194 (Cl isotopes) .

Advanced Research Questions

Q. How does the steric bulk of the diethyl group affect reactivity compared to dimethyl analogs in silylation reactions?

  • Mechanistic Insight : The diethyl group increases steric hindrance, slowing nucleophilic substitution but enhancing selectivity for less hindered alcohols. For example, in carbohydrate silylation, primary –OH groups react 5–10× faster than secondary –OH groups with this compound versus dimethyl analogs .
  • Experimental Design : Compare kinetics using competing diols (e.g., 1,2-ethanediol vs. 1,2-cyclohexanediol) under standardized conditions (DMF, imidazole catalyst) .

Q. What strategies mitigate side reactions during large-scale silylation with this compound?

  • Side Reactions : Over-silylation (multiple –OH substitution) and siloxane formation (via hydrolysis intermediates).
  • Mitigation :

  • Use sub-stoichiometric Hünig’s base (DIPEA) to scavenge HCl without deprotonating all –OH groups .
  • Employ molecular sieves (3Å) to sequester water in situ .
    • Scale-Up Data : Pilot studies show >90% mono-silylation yield at 50 mmol scale with 1.1 eq silane and 0.5 eq DIPEA .

Q. How do solvent polarity and temperature influence the regioselectivity of silylation?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DCM) accelerate reaction rates but may reduce selectivity. Non-polar solvents (toluene) favor thermodynamic control, enhancing selectivity for more acidic –OH groups .
  • Temperature : Lower temperatures (0–5°C) improve selectivity for primary –OH groups (e.g., 85:15 primary:secondary ratio in menthol derivatives at 0°C vs. 70:30 at 25°C) .

Data Contradictions and Validation

Q. Discrepancies in reported purity grades (95% vs. >99%)—how to reconcile analytical data?

  • Root Cause : Commercial batches often contain siloxane dimers (from hydrolysis) and residual chlorinating agents.
  • Validation :

  • Quantify impurities via 29^{29}Si NMR (δ –10 to –20 ppm for siloxanes) .
  • Titrate active Cl content using AgNO₃ potentiometry .

Q. Why do some studies report lower yields in aqueous media despite the compound’s moisture sensitivity?

  • Key Factor : Controlled hydrolysis in biphasic systems (e.g., water/THF) can generate reactive silanol intermediates for sequential functionalization. For example, in Suzuki couplings, partial hydrolysis followed by Pd-catalyzed cross-coupling achieves 60–70% yields .

Methodological Tables

Table 1 : Comparative Reactivity of this compound vs. Analogues

PropertyDiethyl VariantDimethyl Variant Diphenyl Variant
Steric Bulk (ų)12.79.818.2
T½ in MeOH (25°C)2.3 hr0.8 hr6.5 hr
Preferred –OH SitePrimaryPrimary/SecondaryAromatic –OH

Table 2 : Optimal Conditions for Alcohol Silylation

ParameterValueReference
Silane Equiv.1.1–1.3
Base (DIPEA)0.5–1.0 equiv
SolventAnhydrous DCM/THF
Reaction Time2–4 hr (RT)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.